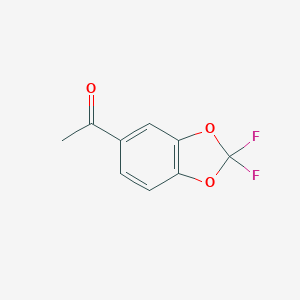

5-Acetyl-2,2-difluoro-1,3-benzodioxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHPIIBSWJDRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650419 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136593-45-8 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical Deep Dive into the 2,2-Difluoro-1,3-benzodioxole Moiety: A Guide for Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethylenedioxy Bridge in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the 2,2-difluoro-1,3-benzodioxole moiety has emerged as a critical structural unit. This guide provides an in-depth theoretical exploration of this moiety, offering researchers, scientists, and drug development professionals a comprehensive understanding of its intrinsic properties and its potential to drive innovation in therapeutic agent design.

The 2,2-difluoro-1,3-benzodioxole core is frequently employed as a bioisosteric replacement for the more metabolically labile methylenedioxy group.[1] The substitution of hydrogen with fluorine atoms in this bridgehead position imparts profound changes to the molecule's electronic distribution, conformational preferences, and metabolic stability.[2] Understanding these changes from a theoretical standpoint is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles. This guide will delve into the conformational analysis, electronic properties, and reactivity of the 2,2-difluoro-1,3-benzodioxole moiety, underpinned by the principles of computational chemistry.

Conformational Landscape: The Influence of the Gem-Difluoro Group

The five-membered dioxole ring fused to the benzene core in 1,3-benzodioxole derivatives is known to adopt a non-planar, puckered conformation.[3] The introduction of the sterically demanding and highly electronegative fluorine atoms at the C2 position significantly influences this conformational preference. A thorough understanding of the conformational landscape is crucial as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.

Theoretical studies on analogous systems, such as fluorinated cyclohexanes and piperidines, have demonstrated that the conformational behavior is a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[1][4] In the case of the 2,2-difluoro-1,3-benzodioxole moiety, a key stereoelectronic interaction, the anomeric effect, plays a pivotal role.

The Anomeric Effect in the Difluoromethylenedioxy Bridge

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[5] In the context of the 2,2-difluoro-1,3-benzodioxole ring, a generalized anomeric effect is at play. This involves the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding σ* orbitals of the C-F bonds. This n -> σ* interaction is stabilizing and has a profound impact on the geometry and electronic distribution of the dioxole ring.

The strength of this anomeric effect can be computationally interrogated using Natural Bond Orbital (NBO) analysis, which quantifies the energy of these donor-acceptor interactions.[6] A significant stabilization energy associated with the n(O) -> σ*(C-F) interaction would provide a quantitative measure of the anomeric effect's contribution to the conformational stability.

Experimental Protocol: Computational Conformational Analysis

A robust computational workflow is essential to accurately predict the conformational preferences of the 2,2-difluoro-1,3-benzodioxole moiety.

Step 1: Initial Structure Generation

-

Construct the 3D structure of 2,2-difluoro-1,3-benzodioxole using a molecular builder.

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94 or OPLS3.

Step 3: Quantum Mechanical Optimization

-

Subject the identified low-energy conformers to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with a 6-31G(d) basis set.[7] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

Step 4: Vibrational Frequency Analysis

-

Perform a frequency calculation on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated Gibbs free energies can be used to determine the relative populations of the conformers at a given temperature.

Electronic Properties: The Inductive and Mesomeric Effects of the CF2 Group

The introduction of the difluoromethylenedioxy group significantly alters the electronic landscape of the benzodioxole system. This is a direct consequence of the high electronegativity of the fluorine atoms, which imparts a strong inductive electron-withdrawing effect (-I). This effect can be visualized through the calculation of molecular electrostatic potential (MEP) maps.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule.[8] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For the 2,2-difluoro-1,3-benzodioxole moiety, the MEP map is expected to show a significant region of positive potential around the CF2 group, highlighting its electron-deficient nature. The aromatic ring, in turn, will be influenced by the overall electron-withdrawing nature of the difluoromethylenedioxy bridge.

Diagram: Computational Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical analysis of the 2,2-difluoro-1,3-benzodioxole moiety.

Reactivity and Metabolic Stability: A Theoretical Perspective

One of the primary motivations for incorporating the 2,2-difluoro-1,3-benzodioxole moiety into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation compared to the carbon-hydrogen bond.[9]

Theoretical calculations can provide insights into the metabolic fate of molecules containing this moiety. For instance, the calculation of bond dissociation energies can quantitatively assess the strength of the C-F bonds compared to C-H bonds in the non-fluorinated analogue. Furthermore, frontier molecular orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict sites of metabolic attack. A lower HOMO energy for the fluorinated compound would suggest a greater resistance to oxidative metabolism.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol |

| Density | 1.303 g/mL at 25 °C |

| Refractive Index | n20/D 1.444 |

| Computed XLogP3 | 2.5 |

| Computed Topological Polar Surface Area | 18.5 Ų |

| Computed Rotatable Bond Count | 0 |

Diagram: Anomeric Effect in the Difluoromethylenedioxy Bridge

Caption: The stabilizing anomeric effect in the 2,2-difluoro-1,3-benzodioxole moiety.

Conclusion and Future Outlook

The 2,2-difluoro-1,3-benzodioxole moiety offers a compelling strategic advantage in drug design, primarily through the enhancement of metabolic stability and the modulation of physicochemical properties. A thorough theoretical understanding of its conformational preferences, electronic nature, and reactivity is crucial for its rational application. The computational workflows and theoretical concepts outlined in this guide provide a framework for researchers to probe the intricate details of this valuable structural motif. Future theoretical studies should focus on building a comprehensive database of calculated properties for a range of substituted 2,2-difluoro-1,3-benzodioxole derivatives to further aid in the in-silico design of next-generation therapeutics.

References

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]

-

ResearchGate. An exo-anomeric effect has been argued for difluoromethylene cyclohexanes 6 and 7. [Link]

-

Jiménez-Barbero, J., et al. Stereoelectronic effects in O- and CF2-glycosides. Chemical Communications, 2011, 47(38), 10749-10751. [Link]

-

Al-Osta, M. A., et al. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 2023, 28(20), 7089. [Link]

-

Wikipedia. Anomeric effect. [Link]

-

Al-Osta, M. A., et al. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. ResearchGate. [Link]

-

Jäger, M., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020, 26(27), 6141-6146. [Link]

-

Bygd, M. D., et al. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 2021, 87(14), e00539-21. [Link]

-

Al-Hourani, B. J., et al. Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 2024, 14(1), 11099. [Link]

-

Taha, H. A., et al. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 2021, 26(23), 7306. [Link]

-

Pelkey, T. L., et al. Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 2015, 92(10), 1702-1707. [Link]

-

O’Hagan, D. Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Chemistry – A European Journal, 2020, 26(52), 11989-11997. [Link]

-

Jäger, M., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

- Google Patents. Process for preparing 2,2-difluoro-1,3-benzodioxole.

-

Njoyim, E. T., et al. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]

-

El-Sayed, M. A., et al. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Reiser, O. Stereoelectronic Effects in Organic Chemistry, Lecture 1. YouTube. [Link]

-

Weinhold, F., et al. Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020, 5(19), 10633–10640. [Link]

-

Wu, C.-C., et al. Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. CrystEngComm, 2017, 19(33), 4926-4932. [Link]

-

Al-Osta, M. A., et al. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Future Medicinal Chemistry, 2024, 16(18), 1369-1385. [Link]

-

University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

Coutts, I. G. C., et al. 1,3-Benzodioxole-2-spirocyclohexadien-4′-one and some of its derivatives. Journal of the Chemical Society C: Organic, 1969, (15), 1982-1986. [Link]

-

ResearchGate. Electrostatic potential maps of[10]²⁺ and 5. The direction of the... [Link]

-

ResearchGate. The anomeric and fluorine gauche effects determining anomeric conformation. [Link]

-

Atalay, N., & Atac, A. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. SDU Fen Edebiyat Fakültesi Fen Dergisi, 2012, 7(1), 67-76. [Link]

-

University of Southampton. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

Verma, S., et al. computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. ResearchGate. [Link]

-

Barroso, J. Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link]

-

Al-Osta, M. A., et al. In-depth Hirschfeld Surface Analysis, Interaction Energy, Molecular Docking, and DFT Investigations of Electronic Properties of 2,4-dimethyl-1-nitrobenzene. ResearchGate. [Link]

-

Gholipour, A. R., et al. Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) and natural bon. Revue Roumaine de Chimie, 2014, 59(11-12), 1029-1035. [Link]

-

University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

-

ResearchGate. Molecular electrostatic potential MAP for compounds 1 and 2. [Link]

-

Raissi, H., & Fazaeli, R. Molecular electrostatic potential maps generated with... ResearchGate. [Link]

Sources

- 1. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. NBO [cup.uni-muenchen.de]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. mdpi.com [mdpi.com]

- 10. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole: An In-Depth Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a mere recitation of steps, this application note delves into the causality behind the experimental choices, ensuring a thorough and practical understanding of the synthetic process.

Introduction: The Significance of a Fluorinated Benzodioxole

This compound (CAS No: 136593-45-8) is a fluorinated derivative of the benzodioxole family, a class of compounds known for a wide range of biological activities.[1] The introduction of the difluoromethylenedioxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this compound a sought-after intermediate in medicinal chemistry. Its applications are being explored in various fields of drug discovery.[1]

The synthesis of this target molecule is primarily achieved through a Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. This classic electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the aromatic ring, a fundamental transformation in organic synthesis.[2][3]

Overall Synthetic Scheme

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the starting material, 2,2-difluoro-1,3-benzodioxole. The second, and focal, stage is the Friedel-Crafts acylation to introduce the acetyl group at the 5-position of the benzodioxole ring.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,2-difluoro-1,3-benzodioxole (Starting Material)

The preparation of the starting material, 2,2-difluoro-1,3-benzodioxole, is a critical prerequisite for the subsequent acylation. Several patented methods exist for this synthesis, generally involving the dichlorination of a catechol derivative followed by a halogen exchange reaction.[4][5] A common route involves the reaction of 1,3-benzodioxole with a chlorinating agent, followed by fluorination.[4] Another approach directly fluorinates 2,2-dichloro-1,3-benzodioxole using reagents like potassium fluoride.[5] For the purpose of this guide, we will assume the availability of 2,2-difluoro-1,3-benzodioxole as the starting material.

Stage 2: Friedel-Crafts Acylation Protocol

This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. The reaction introduces an acetyl group onto the electron-rich aromatic ring, yielding the desired product. The choice of a Lewis acid catalyst is crucial for activating the acylating agent.[6][7] Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,2-Difluoro-1,3-benzodioxole | ≥98% | Commercially Available | Starting material |

| Acetyl Chloride | Anhydrous, ≥99% | Commercially Available | Acylating agent |

| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Commercially Available | Lewis acid catalyst |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For quenching |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | Drying agent |

| Diethyl Ether | ACS Grade | Commercially Available | For extraction |

| Hexane | ACS Grade | Commercially Available | For recrystallization |

| Ethyl Acetate | ACS Grade | Commercially Available | For recrystallization |

Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Ice bath

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2,2-difluoro-1,3-benzodioxole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask to 0 °C using an ice bath. Under a nitrogen or argon atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Acylating Agent Addition: To the addition funnel, add acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid. This step is exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DCM).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a solid.

Data Summary

| Parameter | Value |

| Molecular Formula | C₉H₆F₂O₃ |

| Molecular Weight | 200.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 31-32 °C[8] |

| Boiling Point | 97-99 °C at 7.5 mmHg[8] |

Scientific Rationale and Mechanistic Insights

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[3]

-

Electrophilic Attack: The electron-rich aromatic ring of 2,2-difluoro-1,3-benzodioxole acts as a nucleophile and attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a sigma complex (arenium ion).

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, the catalyst often forms a complex with the ketone product.[3]

The difluoromethylenedioxy group is an electron-donating group, which activates the benzene ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the dioxole ring, the acylation predominantly occurs at the less hindered para position (position 5).

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Handling of Reagents:

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with moisture.

-

Acetyl Chloride: Is a corrosive and lachrymatory liquid. It also reacts with water to produce HCl. Handle with care in a fume hood.

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Organic waste should be collected in a designated container. Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst (hydrolyzed AlCl₃) | Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |

| Deactivated starting material | Ensure the starting 2,2-difluoro-1,3-benzodioxole is pure. | |

| Formation of multiple products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of reagents. |

| Incorrect stoichiometry | Use precise measurements for all reagents. | |

| Difficult purification | Incomplete reaction | Monitor the reaction closely by TLC to ensure completion before work-up. |

| Presence of by-products | Optimize washing steps during work-up. Consider column chromatography for purification if recrystallization is insufficient. |

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.

References

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. [Link]

- Google Patents.

-

MDPI. Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Google Patents. DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][8] DIOXOLANE.

-

Wikipedia. Friedel–Crafts reaction. [Link]

Sources

- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. 136593-45-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Application Notes & Protocols: Strategic Derivatization of 5-Acetyl-2,2-difluoro-1,3-benzodioxole

Introduction: The Strategic Importance of 5-Acetyl-2,2-difluoro-1,3-benzodioxole

This compound, also known as 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one, is a highly valuable synthetic intermediate in modern medicinal and agrochemical research.[1][2] The benzodioxole scaffold is a recurring motif in a multitude of biologically active molecules, including natural products and pharmaceuticals, exhibiting activities ranging from anticancer to anti-inflammatory.[1][3][4][5]

The true synthetic power of this molecule lies in the strategic incorporation of the gem-difluoro group on the dioxole bridge. This modification confers several advantageous properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the 2,2-difluoro-1,3-benzodioxole moiety a robust bioisostere of the more metabolically labile catechol group. This substitution can significantly enhance the pharmacokinetic profile of a drug candidate by preventing oxidative degradation.

-

Modulated Electronics: The two fluorine atoms are potent electron-withdrawing groups. This electronic influence alters the reactivity of the aromatic ring and, critically for derivatization, the attached acetyl group.

-

Unique Interactions: The difluoromethyl group can function as a weak hydrogen bond donor, potentially enabling novel binding interactions within a biological target.[6]

This application note provides detailed protocols and expert insights for several key transformations of this compound, leveraging the reactivity of its ketone functional group. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Foundational Reactivity: The Acetyl Group as a Synthetic Hub

The acetyl group (-COCH₃) is the primary locus of chemical reactivity and the gateway for diversification of the core scaffold. Its reactivity is twofold:

-

The Carbonyl Carbon (C=O): This carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for reactions like reduction and certain condensations.

-

The α-Hydrogens (-CH₃): The hydrogens on the methyl group adjacent to the carbonyl are acidic due to resonance stabilization of the conjugate base (the enolate). This acidity allows for reactions such as halogenation and aldol-type condensations.

The electron-withdrawing nature of the 2,2-difluorobenzodioxole ring slightly deactivates the aromatic system but enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, it increases the acidity of the α-hydrogens, facilitating enolate formation. Understanding this electronic interplay is crucial for optimizing reaction conditions.

Protocol I: Reduction of the Carbonyl to a Secondary Alcohol

This protocol details the conversion of the ketone to 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol, a chiral secondary alcohol that can serve as a precursor for esters, ethers, or be used in stereoselective syntheses.

Expertise & Experience: Causality Behind Experimental Choices

The choice of sodium borohydride (NaBH₄) is deliberate. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, its high reactivity makes it non-selective and hazardous, as it reacts violently with protic solvents like water and alcohols.[7] NaBH₄ is a milder, safer, and more chemoselective reagent, ideal for the clean reduction of ketones to secondary alcohols in the presence of other functional groups.[8][9] The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon.[8][9]

Experimental Workflow: Reduction

Caption: Workflow for the reduction of the acetyl group.

Detailed Step-by-Step Protocol

| Parameter | Value/Instruction |

| Starting Material | 1.0 g (5.0 mmol) of this compound |

| Solvent | 25 mL Methanol (MeOH) |

| Reducing Agent | 0.28 g (7.5 mmol, 1.5 eq) Sodium Borohydride (NaBH₄) |

| Reaction Temp. | 0 °C to Room Temperature |

| Workup | Acetone, Water, Ethyl Acetate |

| Purification | Flash Column Chromatography (e.g., 20% EtOAc in Hexane) |

| Typical Yield | 90-98% |

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol).

-

Dissolution: Add methanol (25 mL) and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions over 10 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the mixture back to 0 °C and cautiously add acetone (~5 mL) to quench any excess NaBH₄. Once gas evolution ceases, add deionized water (25 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography to yield the product as a colorless oil or white solid.

Protocol II: Baeyer-Villiger Oxidation to an Ester

This protocol converts the ketone into (2,2-difluoro-1,3-benzodioxol-5-yl) acetate. This transformation is a powerful method for inserting an oxygen atom adjacent to a carbonyl group, turning a ketone into an ester.[10]

Expertise & Experience: Causality Behind Experimental Choices

The Baeyer-Villiger oxidation is a regioselective rearrangement.[10] The choice of oxidizing agent, typically a peracid like meta-chloroperoxybenzoic acid (m-CPBA), is critical.[11][12] The reaction mechanism proceeds through a key tetrahedral intermediate known as the Criegee intermediate.[13] The subsequent step involves the migration of one of the groups attached to the original carbonyl. The group with the higher migratory aptitude moves to the adjacent oxygen atom. For an aryl methyl ketone, the aryl group has a significantly higher migratory aptitude than the methyl group (Aryl > Primary Alkyl).[11][12] Therefore, the reaction will selectively yield the aryl acetate, not methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.

Experimental Workflow: Baeyer-Villiger Oxidation

Caption: Workflow for the Baeyer-Villiger oxidation.

Detailed Step-by-Step Protocol

| Parameter | Value/Instruction |

| Starting Material | 1.0 g (5.0 mmol) of this compound |

| Solvent | 30 mL Dichloromethane (DCM) |

| Oxidizing Agent | 1.3 g (~77% purity, ~7.5 mmol, 1.5 eq) m-CPBA |

| Buffer | 1.7 g (20 mmol, 4.0 eq) Sodium Bicarbonate (NaHCO₃) |

| Reaction Temp. | 0 °C to Room Temperature |

| Workup | Na₂SO₃, NaHCO₃, Brine |

| Purification | Often clean enough after workup; can be purified by chromatography if needed. |

| Typical Yield | 85-95% |

-

Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 g, 5.0 mmol) and sodium bicarbonate (1.7 g, 20 mmol) in dichloromethane (30 mL).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve m-CPBA (1.3 g, ~7.5 mmol) in a minimal amount of DCM and add it dropwise to the stirring suspension over 15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor completion by TLC.

-

Workup - Quench: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stir vigorously for 15 minutes.

-

Workup - Wash: Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, typically as a clear oil.

Protocol III: α-Halogenation of the Methyl Group

This protocol describes the synthesis of 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethan-1-one. α-Halo ketones are exceptionally useful synthetic intermediates, serving as precursors for α,β-unsaturated ketones, epoxides, and for introducing nitrogen or oxygen nucleophiles at the α-position.[14][15]

Expertise & Experience: Causality Behind Experimental Choices

The halogenation of a ketone at the α-position can be performed under either acidic or basic conditions. Acid-catalyzed halogenation is chosen here for its superior control.[14][15] The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[14][15] A key advantage of the acidic condition is that it predominantly leads to mono-halogenation. The introduction of the first electron-withdrawing bromine atom destabilizes the subsequent formation of another enol intermediate, thus preventing di- or tri-bromination, which is a common issue under basic conditions (the haloform reaction).

Experimental Workflow: α-Halogenation

Caption: Workflow for the acid-catalyzed α-bromination.

Detailed Step-by-Step Protocol

| Parameter | Value/Instruction |

| Starting Material | 1.0 g (5.0 mmol) of this compound |

| Solvent/Catalyst | 20 mL Glacial Acetic Acid |

| Halogenating Agent | 0.80 g (0.26 mL, 5.0 mmol, 1.0 eq) Bromine (Br₂) |

| Reaction Temp. | Room Temperature |

| Workup | Ice-water, Sodium Bisulfite |

| Purification | Recrystallization |

| Typical Yield | 70-85% |

-

Setup: In a 50 mL flask protected from light and equipped with a stir bar and dropping funnel, dissolve this compound (1.0 g, 5.0 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (0.80 g, 5.0 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the ketone solution over 20 minutes with vigorous stirring. Extreme Caution: Bromine is highly toxic and corrosive. Perform in a well-ventilated fume hood.

-

Reaction: Stir at room temperature for 2-4 hours. The disappearance of the red-brown bromine color indicates the reaction is progressing. Monitor by TLC.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water. A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold, dilute sodium bisulfite solution (to remove any residual bromine), and finally with more cold water.

-

Drying & Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol IV: Knoevenagel Condensation for C-C Bond Formation

This protocol outlines the Knoevenagel condensation to form 2-((2,2-difluoro-1,3-benzodioxol-5-yl)methylene)malononitrile. This is a classic carbon-carbon bond-forming reaction that creates an electron-deficient alkene, a versatile Michael acceptor.

Expertise & Experience: Causality Behind Experimental Choices

The Knoevenagel condensation requires an active methylene compound (in this case, malononitrile) and a base catalyst.[16] The acidity of malononitrile's CH₂ protons is high, so a weak base like ammonium acetate or piperidine is sufficient to generate the nucleophilic carbanion.[17] The reaction proceeds by nucleophilic addition of the carbanion to the ketone's carbonyl carbon, followed by a dehydration step to yield the final condensed product. While aldehydes react readily, ketones are sterically more hindered and less electrophilic, often requiring heating or the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[17][18]

Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation.

Detailed Step-by-Step Protocol

| Parameter | Value/Instruction |

| Starting Material | 1.0 g (5.0 mmol) of this compound |

| Reagent | 0.36 g (5.5 mmol, 1.1 eq) Malononitrile |

| Catalyst | 0.08 g (1.0 mmol, 0.2 eq) Ammonium Acetate (NH₄OAc) |

| Solvent | 40 mL Toluene |

| Reaction Temp. | Reflux (~110 °C) |

| Workup | Water, Brine |

| Purification | Recrystallization (e.g., from Isopropanol) |

| Typical Yield | 65-80% |

-

Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol), malononitrile (0.36 g, 5.5 mmol), ammonium acetate (0.08 g, 1.0 mmol), and toluene (40 mL).

-

Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting ketone. Water will collect in the Dean-Stark trap.

-

Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate (50 mL). Wash the organic solution with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude solid by recrystallization from a suitable solvent to afford the pure product.

Protocol V: The Mannich Reaction for β-Amino Ketones

The Mannich reaction is a three-component condensation that provides access to β-amino ketones, which are crucial building blocks for many nitrogen-containing pharmaceuticals.[19]

Expertise & Experience: Causality Behind Experimental Choices

This one-pot reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and an active hydrogen compound (our ketone).[20] The reaction first forms an iminium ion from the aldehyde and the amine. The ketone, under the acidic reaction conditions, forms its enol tautomer, which then acts as a nucleophile, attacking the electrophilic iminium ion. Aryl ketones can be less reactive in this transformation due to steric hindrance.[21] Using the pre-formed hydrochloride salt of the amine and a protic solvent like ethanol helps to facilitate both the iminium ion formation and the enolization of the ketone.

Experimental Workflow: Mannich Reaction

Caption: Workflow for the three-component Mannich reaction.

Detailed Step-by-Step Protocol

| Parameter | Value/Instruction |

| Starting Material | 1.0 g (5.0 mmol) of this compound |

| Amine | 0.45 g (5.5 mmol, 1.1 eq) Dimethylamine hydrochloride |

| Aldehyde | 0.18 g (6.0 mmol, 1.2 eq) Paraformaldehyde |

| Solvent | 20 mL Absolute Ethanol |

| Catalyst | 2 drops of concentrated HCl |

| Reaction Temp. | Reflux (~78 °C) |

| Workup | NaHCO₃ (aq.), Ethyl Acetate |

| Purification | Flash Column Chromatography |

| Typical Yield | 50-70% |

-

Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 5.0 mmol), dimethylamine hydrochloride (0.45 g, 5.5 mmol), paraformaldehyde (0.18 g, 6.0 mmol), and absolute ethanol (20 mL).

-

Catalyst Addition: Add 2 drops of concentrated hydrochloric acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Cooling & Concentration: After cooling to room temperature, remove the solvent under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the acid and remove any unreacted salts.

-

Extraction & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting crude product by flash column chromatography (often using a gradient elution with triethylamine added to the mobile phase to prevent tailing) to obtain the Mannich base.

References

-

Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]

-

This compound - Cas No: 136593-45-8. Tradeindia. Available at: [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

-

Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates: Efficient Synthesis of N-Protected β-Aryl-β-Amino Ketone Compounds. ACS Publications. Available at: [Link]

-

Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. ACS Publications. Available at: [Link]

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.

-

Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of aryl α,α‐difluoromethyl ketones. ResearchGate. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

-

One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available at: [Link]

-

1,3‐Benzodioxole derivatives in pharmaceutical chemistry. ResearchGate. Available at: [Link]

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Available at: [Link]

-

Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]

-

Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Queen Mary University of London Research. Available at: [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

-

Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. Available at: [Link]

-

TfOH-Catalyzed Reactions of Aryl Methyl Ketones with Ynamides: Synthesis of 1-Amino-1 H-indenes and 2,4-Dienamides. PubMed. Available at: [Link]

-

Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. Available at: [Link]

-

Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKAT USA. Available at: [Link]

-

Baeyer-Villiger Oxidation. Chemistry Steps. Available at: [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Available at: [Link]

-

Baeyer-Villiger Oxidation of Ketones Using Molecular Oxygen and Benzaldehyde in the Absence of Metal Catalysts. ACS Publications. Available at: [Link]

-

Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ResearchGate. Available at: [Link]

- Process for preparing 2,2-difluoro-1,3-benzodioxole. Google Patents.

-

Reduction of Aldehydes & Ketones | NaBH₄ vs. LiAlH₄ Mechanisms, Selectivity, and Examples. YouTube. Available at: [Link]

-

Mannich reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Semantic Scholar. Available at: [Link]

-

Alpha Halogenation of Ketones. YouTube. Available at: [Link]

-

2,2-Difluoro-1,3-benzodioxole. PubChem. Available at: [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Semantic Scholar. Available at: [Link]

-

Alpha Halogenation of Aldehydes and Ketones. OpenStax. Available at: [Link]

-

reduction of aldehydes and ketones. Chemguide. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1][2][22]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines. PubMed. Available at: [Link]

-

Mechanochemical difluoromethylations of ketones. Beilstein Journals. Available at: [Link]

- Reduction of aldehydes and ketones to alcohols. Google Patents.

-

Ketone halogenation. Wikipedia. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]

Sources

- 1. 136593-45-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - Cas No: 136593-45-8, C9h6f2o3, 95% Purity, Functional Organic Compound For Chemical Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. researchgate.net [researchgate.net]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 12. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 16. bhu.ac.in [bhu.ac.in]

- 17. arkat-usa.org [arkat-usa.org]

- 18. researchgate.net [researchgate.net]

- 19. thaiscience.info [thaiscience.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Asymmetric Mannich Reaction of Aryl Methyl Ketones with Cyclic Imines Benzo[e][1,2,3]oxathiazine 2,2-Dioxides Catalyzed by Cinchona Alkaloid-based Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Strategic Role of 5-Acetyl-2,2-difluoro-1,3-benzodioxole in the Synthesis of Advanced Agrochemicals

Introduction: The relentless pursuit of more effective and environmentally benign agrochemicals has led to a growing interest in fluorinated building blocks. Among these, 5-Acetyl-2,2-difluoro-1,3-benzodioxole has emerged as a pivotal intermediate, offering a unique combination of structural features that are highly desirable in the design of modern pesticides. The 2,2-difluoro-1,3-benzodioxole moiety, a bioisostere of the more common methylenedioxy group, imparts significant advantages in terms of metabolic stability and lipophilicity, which can translate to enhanced biological activity and improved pharmacokinetic properties of the final agrochemical product. This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic application of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and mechanistic insights.

The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety

The incorporation of the 2,2-difluoro-1,3-benzodioxole group into a pesticide's molecular structure is a strategic decision rooted in the principles of medicinal and agrochemical chemistry. The fluorine atoms, owing to their high electronegativity and small size, can profoundly influence the molecule's electronic properties, conformation, and metabolic fate.

Enhanced Metabolic Stability: The difluoromethyl group is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methylene group. This increased metabolic stability can lead to a longer half-life of the agrochemical in the target pest, thereby enhancing its efficacy and potentially allowing for lower application rates.

Modulated Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi. This can lead to better uptake and transport to the target site, ultimately resulting in higher potency.

Favorable Electronic Effects: The electron-withdrawing nature of the difluoromethylene group can influence the acidity or basicity of nearby functional groups, which can be critical for binding to the target enzyme or receptor.

Synthetic Utility of the Acetyl Group

The acetyl group at the 5-position of the benzodioxole ring serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build more complex and biologically active molecules. One of the most powerful methods for elaborating the acetyl group is the Willgerodt-Kindler reaction.

The Willgerodt-Kindler Reaction: A Gateway to Arylacetamides

The Willgerodt-Kindler reaction provides a direct route to convert aryl methyl ketones, such as this compound, into thioamides, which can be readily hydrolyzed to the corresponding arylacetic acids or converted to arylacetamides.[1] These arylacetamide and arylacetic acid intermediates are crucial building blocks for a wide range of agrochemicals, including insecticides and fungicides.

A plausible reaction mechanism for the Willgerodt-Kindler reaction involves the initial formation of an enamine from the ketone and the amine (e.g., morpholine). This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the terminal thioamide.[1]

Application Protocol: Synthesis of a Hypothetical N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide Insecticide

This section outlines a detailed, three-step protocol for the synthesis of a potential insecticidal agent, N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide, starting from this compound. This synthetic route is based on established chemical transformations and highlights the utility of the starting material.

Step 1: Synthesis of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione (Willgerodt-Kindler Reaction)

Causality: This initial step transforms the acetyl group into a thioamide, which is a key intermediate that can be further functionalized. The use of morpholine and sulfur is characteristic of the Kindler modification of the Willgerodt reaction, which is often higher yielding and more reliable than the original conditions using ammonium polysulfide.[1]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 10% aqueous hydrochloric acid to precipitate the crude product and neutralize excess morpholine.

-

Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford the pure 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione.

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | 200.14 | 1.0 |

| Sulfur | 32.06 | 2.5 |

| Morpholine | 87.12 | 3.0 |

Step 2: Synthesis of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid

Causality: The thioamide from Step 1 is hydrolyzed to the corresponding carboxylic acid. This is a standard transformation that provides a versatile intermediate for amide coupling reactions. Acidic or basic hydrolysis can be employed, with acidic hydrolysis often being preferred for cleaner reactions.

Protocol:

-

Suspend the 2-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-morpholinoethanethione (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).

-

Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Step 3: Synthesis of N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide

Causality: The final step involves the coupling of the carboxylic acid with benzylamine to form the target amide. This is a standard amide bond formation reaction. The use of a coupling agent like thionyl chloride (to form the acid chloride in situ) followed by reaction with the amine is a common and effective method.

Protocol:

-

To a solution of 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

In a separate flask, dissolve benzylamine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-Benzyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide.

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway from this compound to a target agrochemical.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole moiety can significantly enhance the metabolic stability and biological activity of the final products. The acetyl group provides a convenient synthetic handle for further molecular elaboration, with the Willgerodt-Kindler reaction being a particularly powerful tool for its conversion into key arylacetamide and arylacetic acid intermediates. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this important synthon and to develop novel, high-performance agrochemical solutions.

References

[1] Willgerodt rearrangement. In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole

Abstract

5-Acetyl-2,2-difluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical and agrochemical agents, valued for the unique electronic properties conferred by the difluoromethylenedioxy group.[1][2] This document provides a comprehensive guide for its synthesis at a laboratory scale-up, focusing on practical, safe, and efficient protocols. We detail a two-step synthetic pathway commencing with the preparation of the key intermediate, 2,2-difluoro-1,3-benzodioxole, followed by a regioselective Friedel-Crafts acylation. The causality behind critical process parameters, safety protocols for hazardous reagents, and detailed analytical validation steps are thoroughly discussed to ensure a reproducible and self-validating workflow for researchers in drug development and process chemistry.

Introduction: Strategic Importance and Synthetic Rationale

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science.[2] The introduction of a difluoromethylene bridge to form 2,2-difluoro-1,3-benzodioxole serves as a bioisostere for catechol ethers, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and binding interactions. The subsequent introduction of an acetyl group at the 5-position provides a versatile chemical handle for further elaboration into more complex target molecules.

Our synthetic strategy is predicated on a robust and scalable two-stage process:

-

Synthesis of 2,2-Difluoro-1,3-benzodioxole: This intermediate is prepared from its dichloro-analogue, 2,2-dichloro-1,3-benzodioxole, via a halogen exchange (HALEX) reaction. This approach is often more scalable and uses more manageable reagents than direct fluorination of 1,3-benzodioxole.[3]

-

Friedel-Crafts Acylation: The target molecule is synthesized by the electrophilic aromatic substitution of 2,2-difluoro-1,3-benzodioxole using acetic anhydride and a Lewis acid catalyst.[4][5] This classic reaction is highly effective for installing acyl groups on activated aromatic rings.

This guide emphasizes operational safety, particularly concerning the handling of corrosive and water-sensitive reagents, and provides clear, actionable steps for reaction monitoring, work-up, and purification.

Figure 1: Overall two-stage synthetic pathway.

Synthesis of Intermediate: 2,2-Difluoro-1,3-benzodioxole

The synthesis of the difluorinated precursor is a critical first step. While several routes exist, the fluorination of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) offers a reliable and scalable method.[3] The use of a catalyst, such as potassium hydrogen fluoride (KHF₂), can enhance the reaction rate.[3]

Causality of Experimental Design:

-

Reagents: Anhydrous potassium fluoride is used as the fluorine source. It is crucial to use the anhydrous form as water will react with the starting material and intermediates. The dichloro precursor is typically synthesized by the chlorination of 1,3-benzodioxole.[6]

-

Catalyst: A phase-transfer catalyst or a source of bifluoride ion can accelerate the otherwise slow solid-liquid reaction.[3]

-

Temperature: The reaction requires significant thermal energy to drive the halogen exchange, with temperatures often exceeding 140°C.[3]

-

Monitoring: The reaction progress is conveniently monitored by Gas Chromatography (GC) by observing the disappearance of the starting material peak.[3]

Protocol 1: Scale-up Synthesis of 2,2-Difluoro-1,3-benzodioxole

Materials & Equipment:

-

5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.

-

Heating mantle with temperature controller.

-

2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

-

Anhydrous Potassium Fluoride (KF), spray-dried (3.61 mol, 210 g)

-

Potassium Hydrogen Fluoride (KHF₂) (catalytic amount, e.g., 0.3 g)

-

High-boiling point solvent (e.g., Tetramethylene sulfone, 500 mL)

-

Deionized Water[7]

-

Distillation apparatus

Procedure:

-

Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, condenser, and nitrogen line. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous potassium fluoride and potassium hydrogen fluoride.

-

Solvent and Substrate Addition: Add the solvent, followed by the 2,2-dichloro-1,3-benzodioxole.

-

Reaction: Begin vigorous stirring and heat the mixture to 140-150°C.

-

Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by GC. The reaction is typically complete within 8-10 hours, indicated by the complete consumption of the starting material.[3]

-

Cool-down and Quench: Once complete, cool the reaction mixture to room temperature. Carefully and slowly add 2 L of deionized water to dissolve the inorganic salts.

-

Work-up: The organic product will separate. Transfer the entire mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) to recover any residual product. Combine the organic layers.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,2-difluoro-1,3-benzodioxole.[3]

Friedel-Crafts Acylation for Target Molecule Synthesis

The core transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acetyl group to the benzodioxole ring.[8][9]

Figure 2: Simplified Friedel-Crafts acylation mechanism.

Causality of Experimental Design:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this reaction. It coordinates with the acylating agent to generate the highly electrophilic acylium ion, which is the key reactive species.[8] A stoichiometric amount is often required as AlCl₃ complexes with the final ketone product.[5]

-

Acylating Agent: Acetic anhydride is chosen over acetyl chloride for scale-up operations. It is less volatile, less corrosive, and generally safer to handle in large quantities. The byproduct is acetic acid, which is easier to manage than the HCl gas evolved from acetyl chloride.

-

Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used. It must be anhydrous, as water reacts violently with AlCl₃.

-

Temperature Control: The reaction is highly exothermic. The initial formation of the acylium ion complex and the subsequent electrophilic substitution both release significant heat. Therefore, slow, portion-wise addition of AlCl₃ at low temperatures (0-5°C) is critical to control the reaction rate and prevent side reactions.

-

Regioselectivity: The difluoromethylenedioxy group is an ortho-, para-director. Acylation occurs predominantly at the 5-position (para to the ether-like oxygen) due to steric hindrance at the 4-position (ortho).

Protocol 2: Scale-up Synthesis of this compound

Materials & Equipment:

-

5 L jacketed glass reactor with mechanical stirrer, dropping funnel, and temperature probe.

-

Cooling circulator.

-

2,2-Difluoro-1,3-benzodioxole (1.0 mol, 158.1 g)

-

Acetic Anhydride (1.2 mol, 122.5 g, 113.4 mL)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol, 173.3 g)

-

Anhydrous Dichloromethane (DCM) (2 L)

-

Crushed Ice and Water

-

Hydrochloric Acid (HCl), 3M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator and recrystallization apparatus

Procedure:

-

Reactor Setup: Set up the jacketed reactor and circulate coolant to bring the internal temperature to 0°C. Ensure the system is inerted with nitrogen.

-

Reagent Charging: Charge the reactor with 2,2-difluoro-1,3-benzodioxole and anhydrous DCM. Begin stirring. Add the acetic anhydride via the dropping funnel.

-

Catalyst Addition: Slowly add the anhydrous AlCl₃ in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A color change and slight exotherm will be observed with each addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Cool the reactor back to 0°C. Prepare a large beaker with a stirred mixture of crushed ice (approx. 2 kg) and 1 L of 3M HCl. Very slowly and carefully, transfer the reaction mixture onto the ice/HCl slurry. This is a highly exothermic process that will generate HCl fumes; perform in a well-ventilated fume hood.

-

Work-up:

-

Transfer the quenched mixture to a large separatory funnel.

-

Separate the layers and wash the organic layer sequentially with: 1 L of 3M HCl, 1 L of deionized water, 1 L of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 1 L of brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The product, a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound as a white to off-white solid.

-

Data Summary and Characterization

The following tables summarize the key quantitative aspects of the synthesis.

Table 1: Reagent Quantities and Expected Yield

| Compound | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity Used | Role |

|---|---|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | 158.11 | 1.0 | 158.1 g | Starting Material |

| Acetic Anhydride | 102.09 | 1.2 | 122.5 g | Acylating Agent |

| Aluminum Chloride | 133.34 | 1.3 | 173.3 g | Catalyst |

| This compound | 200.14 | - | ~160 g (80% yield) | Product |

Table 2: Physical and Analytical Properties of the Final Product

| Property | Value |

|---|---|

| CAS Number | 136593-45-8[1] |

| Appearance | White to off-white solid |

| Melting Point | 31-32 °C[1] |

| Boiling Point | 97-99 °C @ 7.5 mmHg[1] |

| ¹H NMR (CDCl₃) | δ ~7.6 (dd, 1H), ~7.5 (d, 1H), ~6.9 (d, 1H), ~2.6 (s, 3H) |

| Purity (HPLC/GC) | >98% |

Process Safety and Hazard Management

Chemical synthesis at scale requires stringent safety protocols. The reagents used in this process present significant hazards that must be actively managed.

Figure 3: Critical safety workflow for the acylation step.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. It must be handled in a dry, inert atmosphere. All additions should be done slowly and with efficient cooling.[4]

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator.[10] It causes severe skin and eye burns.[11] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[12][13]

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations should be conducted in a well-ventilated fume hood.

-

Quenching: The quenching of the AlCl₃ complex is the most hazardous step. The addition of the reaction mixture to water/ice is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with vigorous stirring, and in a high-performance fume hood.

Conclusion

This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound. By understanding the rationale behind the chosen conditions and strictly adhering to the safety protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical development. The self-validating nature of the protocol, which includes in-process monitoring and clear purification steps, ensures the generation of high-purity material suitable for downstream applications.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-benzoyl-3,3-difluoro-1,3-dihydro-2H-indol-2-one 11. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.

-

ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

-

Leite, A. C. L., et al. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc). Retrieved from [Link]

-

National Institutes of Health. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

-

MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

- Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

APEC Water Systems. (n.d.). Different Water Filtration Methods Explained. Retrieved from [Link]

-

SlideShare. (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Sensorex. (2021). Understanding Water Purification Methods. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved from [Link]

- Patents. (n.d.). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. Retrieved from [Link]

-

YouTube. (2021). 5 Ways to Filter and Purify Water! The Basics. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from [Link]

-

INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride. Retrieved from [Link]

Sources

- 1. 136593-45-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]